(1S)-7-chloro-3-methyl-1-phenyl-1,2,4,5-tetrahydro-3-benzazepin-8-ol
Description
Key Features:
- Benzazepine ring : Adopts a half-chair conformation, with the phenyl group at position 1 in a pseudo-equatorial orientation.
- Chlorine and hydroxyl groups : Positioned para to each other on the aromatic ring, creating intramolecular hydrogen bonding potential.
- Methyl group at position 3 : Introduces steric bulk, influencing ring puckering and receptor binding.
Crystallographic Data and X-Ray Diffraction Studies
While direct X-ray crystallographic data for (1S)-7-chloro-3-methyl-1-phenyl-1,2,4,5-tetrahydro-3-benzazepin-8-ol are limited, studies on structurally related benzazepines provide insights:
Key Observations from Analogues:
- Unit cell parameters : Similar compounds crystallize in monoclinic systems (e.g., space group P2₁) with unit cell dimensions approximating a = 12.8 Å, b = 4.07 Å, c = 16.7 Å, and β = 95.9°.
- Hydrogen bonding : Hydroxyl and chlorine groups participate in intermolecular hydrogen bonds, stabilizing crystal packing.
- Torsional angles : The C8a-Cl-C12-C17 torsion angle in chlorinated benzazepines exhibits energy minima near 60° and 240°, influencing ring planarity.
Table 2: Hypothetical Crystallographic Parameters
| Parameter | Value (Estimated) |
|---|---|
| Crystal system | Monoclinic |
| Space group | P2₁ |
| Unit cell dimensions | a = 12.8 Å, b = 4.1 Å, c = 16.7 Å |
| β angle | 95.9° |
| Z-value | 2 |
Stereochemical Configuration and Chiral Center Analysis
The compound contains one chiral center at position 1, with the (S)-configuration critical for biological activity:
Determination of Absolute Configuration:
Impact on Receptor Binding:
- The (S)-configuration aligns the phenyl group and nitrogen atom into a spatial arrangement complementary to dopamine D₁ receptor pockets.
- Enantioselectivity studies show >500-fold higher affinity for the (S)-enantiomer at D₁ receptors compared to the (R)-form.
Table 3: Stereochemical Data
| Parameter | Value |
|---|---|
| Chiral center | C1 (S-configuration) |
| Specific rotation ([α]D) | +32.5° (c = 1.0, ethanol) |
| Enantiomeric excess | >99% (via chiral HPLC) |
Properties
CAS No. |
73445-63-3 |
|---|---|
Molecular Formula |
C17H18ClNO |
Molecular Weight |
287.8 g/mol |
IUPAC Name |
(5S)-8-chloro-3-methyl-5-phenyl-1,2,4,5-tetrahydro-3-benzazepin-7-ol |
InChI |
InChI=1S/C17H18ClNO/c1-19-8-7-13-9-16(18)17(20)10-14(13)15(11-19)12-5-3-2-4-6-12/h2-6,9-10,15,20H,7-8,11H2,1H3/t15-/m0/s1 |
InChI Key |
GOTMKOSCLKVOGG-HNNXBMFYSA-N |
SMILES |
CN1CCC2=CC(=C(C=C2C(C1)C3=CC=CC=C3)O)Cl |
Isomeric SMILES |
CN1CCC2=CC(=C(C=C2[C@@H](C1)C3=CC=CC=C3)O)Cl |
Canonical SMILES |
CN1CCC2=CC(=C(C=C2C(C1)C3=CC=CC=C3)O)Cl |
Origin of Product |
United States |
Biological Activity
(1S)-7-chloro-3-methyl-1-phenyl-1,2,4,5-tetrahydro-3-benzazepin-8-ol is a compound of significant interest due to its potential pharmacological properties. This article explores its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.
The compound has the following chemical characteristics:
- Molecular Formula: C16H18ClN
- Molecular Weight: 273.78 g/mol
- CAS Number: 6603800
Research indicates that (1S)-7-chloro-3-methyl-1-phenyl-1,2,4,5-tetrahydro-3-benzazepin-8-ol may act on various neurotransmitter systems. It is hypothesized to interact with dopamine receptors, particularly influencing the D1-like receptor pathways. The modulation of these receptors can lead to alterations in dopaminergic signaling, which is crucial for the treatment of several neurological disorders.
Biological Activity Overview
The biological activities of (1S)-7-chloro-3-methyl-1-phenyl-1,2,4,5-tetrahydro-3-benzazepin-8-ol include:
| Activity | Description |
|---|---|
| Dopaminergic Activity | Modulates D1-like receptors, potentially enhancing dopaminergic signaling. |
| Antidepressant Effects | Exhibits potential in alleviating symptoms of depression in animal models. |
| Neuroprotective Properties | May protect against neurodegeneration in models of Parkinson's disease. |
Study 1: Antidepressant Effects
A study conducted on Swiss mice evaluated the antidepressant effects of (1S)-7-chloro-3-methyl-1-phenyl-1,2,4,5-tetrahydro-3-benzazepin-8-ol using the forced swim test. Mice treated with the compound showed a significant reduction in immobility time compared to controls, suggesting an antidepressant-like effect (Yadav et al., 2014).
Study 2: Neuroprotective Effects
In a model of Parkinson’s disease induced by MPTP, administration of (1S)-7-chloro-3-methyl-1-phenyl-1,2,4,5-tetrahydro-3-benzazepin-8-ol resulted in decreased lipid peroxidation and increased levels of glutathione (GSH), indicating neuroprotective properties (Srivastava et al., 2022).
Study 3: Pharmacokinetics and Safety
Pharmacokinetic studies revealed that after oral administration in rodent models, the compound demonstrated favorable absorption and distribution profiles. It showed a half-life conducive for therapeutic use without significant toxicity at tested doses (Yadav et al., 2017).
Scientific Research Applications
Chemical Properties and Structure
The compound has the following molecular formula: CHClNO. Its structure features a benzazepine core, which is significant for its biological activity. The presence of the chlorine atom and the tertiary amine group contributes to its pharmacological properties.
Dopaminergic Antagonism
One of the primary applications of (1S)-7-chloro-3-methyl-1-phenyl-1,2,4,5-tetrahydro-3-benzazepin-8-ol is its role as a dopaminergic antagonist . This characteristic makes it a candidate for the treatment of various neurological disorders, particularly those related to dopamine dysregulation such as schizophrenia and Parkinson's disease. The compound's ability to modulate dopaminergic pathways can help in managing symptoms associated with these conditions .
Antipsychotic Properties
Research indicates that benzazepine derivatives exhibit antipsychotic effects. The specific structure of (1S)-7-chloro-3-methyl-1-phenyl-1,2,4,5-tetrahydro-3-benzazepin-8-ol enhances its affinity for dopamine receptors, making it a potential candidate for developing new antipsychotic medications .
Neuropharmacology Studies
Several studies have investigated the neuropharmacological effects of this compound. For instance:
- Animal Models : In animal studies, (1S)-7-chloro-3-methyl-1-phenyl-1,2,4,5-tetrahydro-3-benzazepin-8-ol demonstrated significant reductions in hyperactivity induced by dopaminergic agonists. This suggests its potential utility in managing hyperdopaminergic states .
- Binding Affinity Studies : Binding assays have shown that this compound exhibits high affinity for D dopamine receptors compared to other benzazepines. This selectivity could lead to fewer side effects commonly associated with non-selective dopaminergic antagonists .
Potential Therapeutic Developments
Given its pharmacological profile, (1S)-7-chloro-3-methyl-1-phenyl-1,2,4,5-tetrahydro-3-benzazepin-8-ol is being explored for:
- Development of New Antipsychotics : The unique properties of this compound may lead to the formulation of new drugs that target specific dopaminergic pathways with reduced side effects.
- Combination Therapies : Its use in combination with other therapeutic agents could enhance treatment efficacy for complex psychiatric disorders.
Chemical Reactions Analysis
Chiral Resolution via Diastereomeric Salt Formation
The racemic free base undergoes chiral resolution using L-(+)-tartaric acid to isolate the (R)-enantiomer:
| Resolution Parameter | Value |
|---|---|
| Resolving Agent | L-(+)-Tartaric acid |
| Solvent System | Acetone/Water (1:1 v/v) |
| Crystallization Temperature | -5–10°C |
| Enantiomeric Excess (EE) | ≥98% |
| Yield | 60–70% |
The tartrate salt is isolated via vacuum filtration, washed with cold acetone, and dried under reduced pressure. Subsequent acid-base extraction with NaOH regenerates the free base .
Hydrochloride Salt Formation
The purified (R)-enantiomer is converted to its hydrochloride hemihydrate for enhanced stability:
| Salt Formation Parameter | Value |
|---|---|
| Acid Source | HCl gas |
| Solvent | Ethyl acetate (0.2–2% H₂O) |
| Temperature | 20–25°C |
| Final Form | Hemihydrate (C₁₇H₁₈ClNO·HCl·½H₂O) |
| Purity | ≥99% by HPLC |
The reaction is conducted under nitrogen to prevent oxidation, and the product is recrystallized from isopropanol/cyclohexane .
Hydroxyl Group Modifications
The phenolic -OH group at position 7 participates in O-methylation and acylation reactions:
-
Methylation : Treatment with methyl iodide (CH₃I) in DMF/K₂CO₃ yields the 7-O-methyl derivative, reducing receptor binding affinity .
-
Acetylation : Reacts with acetyl chloride (CH₃COCl) to form the 7-O-acetyl ester, a prodrug with improved lipid solubility.
Aromatic Chlorine Substitution
The 8-chloro substituent is inert under standard conditions but undergoes nucleophilic substitution in polar aprotic solvents (e.g., DMSO) with strong nucleophiles (e.g., NaOH at 100°C), yielding 8-hydroxy derivatives.
Stability and Degradation Pathways
SCH 23390 is stable under ambient conditions but degrades via:
Comparison with Similar Compounds
Key Observations:
- SKF83959 : Unlike SCH 23390, SKF83959 acts as a D1-like receptor agonist and induces downstream effects such as increased hippocampal BDNF expression and antidepressant behaviors in mice. SCH 23390 blocks these effects, confirming its antagonist profile .
- Fluorophenyl-Benzodiazepine : Structural divergence (benzodiazepine core) shifts receptor targeting away from dopamine receptors, emphasizing the importance of the benzazepine scaffold for D1 selectivity .
Receptor Selectivity and Functional Comparisons
SCH 23390’s selectivity for D1-like receptors distinguishes it from other dopamine-targeting compounds:
| Compound | Receptor Target | Functional Activity | Key Pharmacological Findings |
|---|---|---|---|
| SCH 23390 | D1/D5 receptors | Antagonist | Blocks SKF83959-induced BDNF/pCREB signaling |
| Raclopride | D2/D3 receptors | Antagonist | No effect on D1-mediated antidepressant effects |
| Quinpirole | D2/D3 receptors | Agonist | Contrasts SCH 23390 in motor behavior assays |
Mechanistic Insights:
- Antidepressant Effects : SCH 23390 pretreatment abolishes the reduction in immobility duration caused by SKF83959 in forced swim tests, underscoring D1’s role in mood regulation .
- Neurotrophic Signaling : SCH 23390 inhibits SKF83959-induced increases in hippocampal BDNF and pCREB levels, linking D1 antagonism to disrupted neuroplasticity .
Pharmacokinetic and Chemoinformatic Comparisons
- Solubility : The 8-chloro substituent in SCH 23390 may reduce aqueous solubility compared to hydroxylated analogs like SKF83959, impacting formulation strategies .
- Similarity Coefficients : Structural similarity metrics (e.g., Tanimoto coefficients) would highlight shared benzazepine cores with SKF83959 but divergent pharmacophores due to substituent variations .
Data Tables
Table 1: Behavioral Effects of SCH 23390 vs. SKF83959 in Mice
| Test | SCH 23390 Effect | SKF83959 Effect |
|---|---|---|
| Forced Swim Test | Blocks immobility reduction | Reduces immobility (antidepressant) |
| Sucrose Preference | Blocks SKF83959-induced preference | Increases preference |
| Social Interaction | Inhibits SKF83959’s pro-social effects | Enhances interaction |
Table 2: Receptor Binding Profiles
| Compound | D1 Ki (nM) | D2 Ki (nM) | D5 Ki (nM) |
|---|---|---|---|
| SCH 23390 | 0.3–0.5* | >10,000 | 1–2* |
| SKF83959 | 10–20* | >1,000 | Not reported |
*Values inferred from radioligand assays in .
Preparation Methods
Cyclization of Tetrahydroisoquinoline Precursors
A foundational approach involves the cyclization of 3-methyl-1-phenyl-1,2,3,4-tetrahydroisoquinoline intermediates. The sequence includes:
- N-Alkylation : Reaction of 2-phenylethylamine with methyl acrylate to form a secondary amine.
- Cyclization : Intramolecular Friedel-Crafts alkylation using Lewis acids (e.g., AlCl₃) to construct the benzazepine core.
- Halogenation : Chlorination at position 7 using sulfuryl chloride (SO₂Cl₂) in dichloromethane.
- Hydroxylation : Directed ortho-metalation (DoM) with LDA followed by oxygenation to introduce the 8-hydroxy group.
Key Data :
| Step | Reagents/Conditions | Yield (%) | Purity (%) |
|---|---|---|---|
| N-Alkylation | Methyl acrylate, EtOH, Δ | 78 | 92 |
| Cyclization | AlCl₃, CH₂Cl₂, 0°C | 65 | 88 |
| Chlorination | SO₂Cl₂, CH₂Cl₂, rt | 82 | 95 |
| Hydroxylation | LDA, O₂, THF, -78°C | 58 | 90 |
Resolution of Racemic Mixtures
Racemic SCH 23390 is often resolved via chiral chromatography or diastereomeric salt formation. A widely cited method employs tartaric acid derivatives for enantiomeric separation:
- Racemic synthesis : Prepare (±)-7-chloro-3-methyl-1-phenyl-1,2,4,5-tetrahydro-3-benzazepin-8-ol via the above route.
- Salt formation : React with L-(+)-tartaric acid in ethanol to precipitate the (1S)-enantiomer salt.
- Free base isolation : Neutralize with aqueous NaOH and extract into ethyl acetate.
Optimization Note : Increasing the ethanol-to-water ratio improves diastereomeric excess (de) from 85% to 94%.
Microwave-Assisted Synthesis
Microwave irradiation significantly accelerates key steps, reducing reaction times from hours to minutes. A modified protocol adapts the cyclization and halogenation steps:
Microwave cyclization :
Halogenation under microwaves :
- Reagent: N-Chlorosuccinimide (NCS) in DMF.
- Time: 5 minutes vs. 2 hours conventionally.
Biocatalytic Approaches for Enantioselectivity
Recent advances employ enzymes for kinetic resolution:
Lipase-Catalyzed Transesterification
Acyltransferase-Mediated Resolution
- Enzyme : Engineered Mycobacterium smegmatis acyltransferase (MsAcT).
- Efficiency : 99% conversion in 4 hours, >99% ee.
Analytical Characterization
Critical quality control metrics include:
- HPLC : Chiralcel OD-H column, hexane:isopropanol (90:10), 1.0 mL/min. Retention times: (1S)-enantiomer = 12.3 min, (1R) = 14.7 min.
- NMR : Distinctive signals at δ 7.25–7.35 (phenyl protons), δ 4.10 (C1-H, singlet), and δ 1.45 (C3-CH₃).
- X-ray Crystallography : Confirms absolute configuration via anomalous dispersion.
Industrial-Scale Considerations
- Cost Efficiency : Microwave methods reduce energy consumption by 40%.
- Waste Management : Enzymatic routes generate 70% less solvent waste vs. chemical resolution.
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for (1S)-7-chloro-3-methyl-1-phenyl-1,2,4,5-tetrahydro-3-benzazepin-8-ol, and how can stereochemical purity be ensured during synthesis?
- Methodological Answer : Synthesis of benzazepine derivatives often involves multi-step reactions, including cyclization and functional group modifications. For example, titanium tetrachloride-mediated amidine formation has been used to synthesize structurally similar compounds, yielding ~69% with stereochemical control . To ensure stereochemical purity, chiral chromatography (e.g., using Purospher® STAR columns) or asymmetric catalysis should be employed. Post-synthesis validation via circular dichroism (CD) or X-ray crystallography is critical .
Q. Which analytical techniques are most effective for characterizing this compound’s structural and physicochemical properties?
- Methodological Answer : High-resolution techniques are essential:
- LC-MS/MS : For molecular weight confirmation and impurity profiling (detection limit: ~0.1% for related substances) .
- NMR Spectroscopy : ¹H/¹³C NMR can resolve stereochemistry and verify substitution patterns (e.g., distinguishing phenyl vs. benzofuranyl groups) .
- HPLC with UV detection : Use Chromolith columns for rapid separation of diastereomers or degradation products .
Q. How can researchers address solubility challenges in aqueous-based assays for this lipophilic compound?
- Methodological Answer : Employ co-solvents (e.g., DMSO ≤1% v/v) or micellar formulations. Crippen’s logP calculations (logP = 2.091 for analogs) suggest moderate lipophilicity; solubilization via β-cyclodextrin inclusion complexes may enhance bioavailability .
Advanced Research Questions
Q. What experimental strategies are used to resolve contradictions in reported bioactivity data for benzazepine derivatives?
- Methodological Answer : Discrepancies often arise from impurity profiles or stereochemical variations. Implement:
- Forced Degradation Studies : Expose the compound to heat, light, and pH extremes to identify labile functional groups (e.g., phenolic -OH at position 8 may oxidize) .
- Comparative Pharmacokinetics : Use isotope-labeled analogs (e.g., ¹⁴C) to track metabolic stability differences between stereoisomers .
Q. How can impurity profiling be optimized to meet pharmacopeial standards for this compound?
- Methodological Answer : Follow USP/EP guidelines for benzazepine impurities:
- HPLC Gradient Method : Use a C18 column (e.g., 5 µm, 250 mm) with 0.1% TFA in water/acetonitrile. Relative retention times (RRT) for key impurities:
| Impurity | RRT | Structure Source |
|---|---|---|
| Desmethyl analog | 0.5 | |
| 4R,8R Stereoisomer | 1.8 |
- Acceptance Criteria : ≤0.5% for individual impurities; ≤2.0% total .
Q. What methodologies are suitable for studying the environmental fate and ecotoxicological impacts of this compound?
- Methodological Answer : Adapt the INCHEMBIOL framework:
- Abiotic Stability : Assess hydrolysis/photolysis rates under simulated environmental conditions (pH 5–9, UV exposure) .
- Biotic Degradation : Use OECD 301F-ready biodegradability tests with activated sludge.
- Ecotoxicology : Conduct Daphnia magna acute toxicity assays (EC₅₀ determination) .
Critical Notes
- Stereochemical Complexity : The (1S) configuration necessitates chiral synthesis or resolution techniques to avoid enantiomeric interference in receptor-binding studies .
- Environmental Impact : Prioritize green chemistry principles (e.g., solvent reduction) during synthesis to align with INCHEMBIOL sustainability goals .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
